molecular formula C11H8ClN3O2 B8336175 2-(3-Chlorophenylamino)-3-nitropyridine

2-(3-Chlorophenylamino)-3-nitropyridine

Cat. No. B8336175
M. Wt: 249.65 g/mol
InChI Key: BFFGCEOBKIVBQY-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

A mixture of 2-chloro-3-nitropyridine (317 mg, 2.0 mmol), 3-chlorophenylamine (0.212 mL, 2.0 mmol) and potassium carbonate (829 mg, 6.0 mmol) in DMF (3 mL) was heated at 140° C. for 30 min using microwave irradiation. After cooling to RT, the reaction mixture was partitioned between EtOAc and water. The aqueous phase was extracted with EtOAc (×3) and the combined organic fractions were washed with brine, dried (Na2SO4) and concentrated in vacuo. The resulting brown oil (370 mg) was purified by column chromatography (Si—PCC, gradient 0-100% DCM in cyclohexane) to afford the title compound as a red solid (111 mg, 22%). LCMS (Method B): RT 3.95 min [M+H]+ 250.0.
Quantity
317 mg
Type
reactant
Reaction Step One
Quantity
0.212 mL
Type
reactant
Reaction Step One
Quantity
829 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
22%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[Cl:11][C:12]1[CH:13]=[C:14]([NH2:18])[CH:15]=[CH:16][CH:17]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[Cl:11][C:12]1[CH:13]=[C:14]([NH:18][C:2]2[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=2)[CH:15]=[CH:16][CH:17]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
317 mg
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
0.212 mL
Type
reactant
Smiles
ClC=1C=C(C=CC1)N
Name
Quantity
829 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
microwave irradiation
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between EtOAc and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (×3)
WASH
Type
WASH
Details
the combined organic fractions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting brown oil (370 mg) was purified by column chromatography (Si—PCC, gradient 0-100% DCM in cyclohexane)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)NC1=NC=CC=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 111 mg
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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